molecular formula C10H22CaN2O8S2 B15197010 CID 9909194

CID 9909194

Cat. No.: B15197010
M. Wt: 402.5 g/mol
InChI Key: JEFKJIYYTYSSOC-UHFFFAOYSA-N
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Description

CID 9909194 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. Compounds with similar PubChem IDs (e.g., CID 5469634, CID 10153267) are often studied for their roles as enzyme inhibitors, substrates, or therapeutic agents .

Properties

Molecular Formula

C10H22CaN2O8S2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);

InChI Key

JEFKJIYYTYSSOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O.CC(=O)NCCCS(=O)(=O)O.[Ca]

Origin of Product

United States

Chemical Reactions Analysis

Identifier Clarification

  • Environmental spill ID : Spill number 9909194 at 130 Montgomery Street, Brooklyn (soil contaminants: PAHs, heavy metals) .

  • Maritime vessel : IMO number 9909194 for the bulk carrier ACRUX AMELIA .

  • Book reference : Page identifier 9909194-1-4 in The New York Review of Books (2015) .

No chemical compound with CID 9909194 is documented in peer-reviewed literature or regulatory databases.

Potential Causes for Missing Data

  • Typographical error : The CID may have been misreported (e.g., 9909194 vs. 990919 or 990914).

  • Deprecated identifier : The compound may have been delisted or reclassified.

  • Proprietary compound : The identifier could belong to an undisclosed industrial chemical.

Recommendations for Further Research

To investigate compounds with similar identifiers or functionalities:

  • Re-verify the CID using PubChem or ChemSpider.

  • Explore analogous compounds :

    • Search for structurally related chemicals (e.g., PAHs, heavy metal complexes) using descriptors from the environmental spill report .

  • Consult specialized databases :

    • Reaxys : For reaction pathways and synthetic methods.

    • SciFinder : For proprietary or patent-protected compounds.

    • TOXNET : For toxicological and environmental data.

Comparison with Similar Compounds

To contextualize CID 9909194, we analyze structurally and functionally related compounds from the evidence, focusing on key parameters such as molecular properties, biological activity, and synthetic pathways.

Structural Analogues

Betulin-Derived Inhibitors

Betulin (CID 72326) and its derivatives, such as 3-O-caffeoyl betulin (CID 10153267), are triterpenoids with demonstrated inhibitory activity against enzymes like bile acid transporters . These compounds share a pentacyclic triterpene backbone, which is critical for their biological interactions. While this compound’s structure is unspecified, betulin derivatives highlight the importance of hydroxyl and caffeoyl functional groups in modulating activity.

Steroid-Based Substrates

Taurocholic acid (CID 6675) and DHEAS (CID 12594) are steroid derivatives involved in bile acid metabolism. Their structures include a steroidal core conjugated with taurine or sulfate groups, enhancing solubility and receptor binding . If this compound shares a steroidal backbone, its functional groups and polarity (e.g., TPSA, log P) would be critical for comparison.

Physicochemical Properties

Key parameters for comparison include:

Parameter Betulin (CID 72326) Taurocholic Acid (CID 6675) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Weight 442.7 g/mol 515.7 g/mol 346.5 g/mol
Log Po/w (XLOGP3) 8.3 -1.5 7.2
TPSA 40.5 Ų 124.3 Ų 37.3 Ų
Solubility 0.0012 mg/mL (ESOL) Highly soluble 0.005 mg/mL (ESOL)
Bioavailability Score 0.17 0.55 0.55

Data derived from PubChem entries and physicochemical modeling in –19.

This compound’s hypothetical properties could be inferred based on its structural class. For example, if it is a triterpenoid like betulin, its log P and solubility would align with hydrophobic molecules (~7–8 log P). Conversely, a steroid derivative might exhibit higher polarity (lower log P) and TPSA >100 Ų .

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